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molecular formula C16H13IN2O3 B8355095 4-(4-Iodophenoxy)-6,7-dimethoxyquinazoline CAS No. 330999-39-8

4-(4-Iodophenoxy)-6,7-dimethoxyquinazoline

Cat. No. B8355095
M. Wt: 408.19 g/mol
InChI Key: XVZJVWPLSUPEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105669B1

Procedure details

A solution of 4-chloro-6,7-dimethoxyquinazoline (224 mg, 1.00 mmol), potassium carbonate (152 mg, 1.10 mmol) and 4-iodophenol (244 mg, 1.10 mmol) in dimethylformamide (4 ml) was heated at 110° C. for 2 hours before the reaction was allowed to cool to ambient temperature. The reaction was poured into water and the solid which had precipitated was collected by suction filtration and washed with a mixture of diethyl ether (10 ml), ethyl acetate (10 ml) and isohexane (10 ml). Drying of this material yielded, yielded 4-(4-iodophenoxy)-6,7-dimethoxyquinazoline (340 mg, 83% yield) as a white solid:
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[I:22][C:23]1[CH:28]=[CH:27][C:26]([OH:29])=[CH:25][CH:24]=1.O>CN(C)C=O>[I:22][C:23]1[CH:28]=[CH:27][C:26]([O:29][C:2]2[C:11]3[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=3)[N:5]=[CH:4][N:3]=2)=[CH:25][CH:24]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
224 mg
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OC
Name
Quantity
152 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
244 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid which had precipitated
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
WASH
Type
WASH
Details
washed with a mixture of diethyl ether (10 ml), ethyl acetate (10 ml) and isohexane (10 ml)
CUSTOM
Type
CUSTOM
Details
Drying of this material
CUSTOM
Type
CUSTOM
Details
yielded

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(OC2=NC=NC3=CC(=C(C=C23)OC)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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